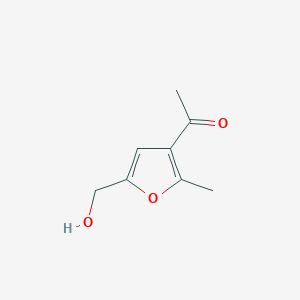
1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone is an organic compound featuring a furan ring substituted with a hydroxymethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxymethylfurfural, a compound derived from biomass.
Condensation Reaction: 5-hydroxymethylfurfural undergoes a condensation reaction with acetone in the presence of a base catalyst, such as sodium hydroxide, to form the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(5-(Carboxymethyl)-2-methylfuran-3-yl)ethanone.
Reduction: Formation of 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanol.
Substitution: Formation of halogenated derivatives of the furan ring.
Applications De Recherche Scientifique
1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and other cellular processes.
Comparaison Avec Des Composés Similaires
5-Hydroxymethylfurfural: A precursor in the synthesis of 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone.
Furfural: Another furan derivative with similar reactivity but different functional groups.
2-Acetylfuran: A compound with a similar structure but lacking the hydroxymethyl group.
Uniqueness: this compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other furan derivatives .
Propriétés
Numéro CAS |
70107-20-9 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
1-[5-(hydroxymethyl)-2-methylfuran-3-yl]ethanone |
InChI |
InChI=1S/C8H10O3/c1-5(10)8-3-7(4-9)11-6(8)2/h3,9H,4H2,1-2H3 |
Clé InChI |
LIUSXVKTGXBZCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(O1)CO)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


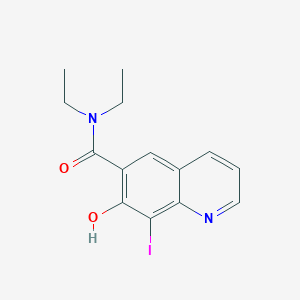
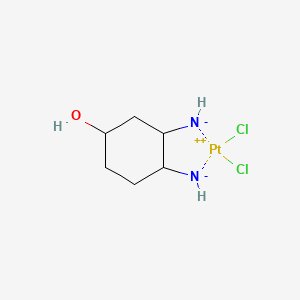
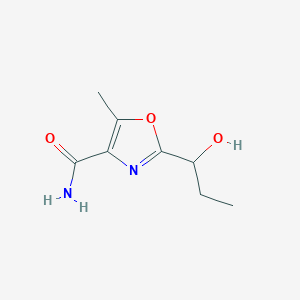
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208452.png)
![2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B15208455.png)
![2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15208459.png)
![4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B15208467.png)
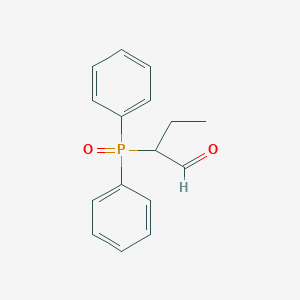



![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)

